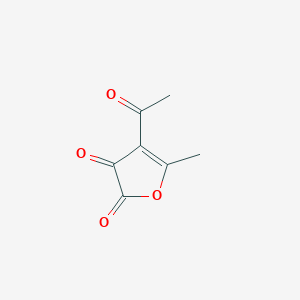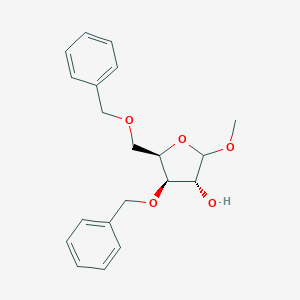![molecular formula C10H12N4O3 B159532 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one CAS No. 132339-54-9](/img/structure/B159532.png)
9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as ribavirin, is a synthetic nucleoside analog that has been widely used in the treatment of viral infections. Ribavirin was first synthesized in 1972 and has since been used to treat a variety of viral infections, including hepatitis C, respiratory syncytial virus (RSV), and Lassa fever.
Mécanisme D'action
The exact mechanism of action of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is not fully understood, but it is thought to act through several mechanisms. Ribavirin is a nucleoside analog, which means that it can be incorporated into viral RNA or DNA, leading to the disruption of viral replication. Ribavirin has also been shown to inhibit the activity of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the synthesis of guanine nucleotides.
Biochemical and Physiological Effects:
Ribavirin has been shown to have a variety of biochemical and physiological effects. It has been reported to increase the production of interferon, which is an important component of the immune response to viral infections. Ribavirin has also been shown to inhibit the activity of the enzyme S-adenosylhomocysteine hydrolase (SAHH), which is involved in the metabolism of homocysteine.
Avantages Et Limitations Des Expériences En Laboratoire
Ribavirin has several advantages for use in lab experiments. It is a relatively inexpensive drug and is widely available. Ribavirin has also been extensively studied, making it a well-characterized compound. However, there are also limitations to the use of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in lab experiments. Ribavirin has been shown to have a narrow therapeutic index, which means that it can be toxic at high doses. Additionally, 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one has been reported to have variable activity against different viruses, which can make it difficult to use in certain experimental systems.
Orientations Futures
There are several potential future directions for research on 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one. One area of interest is the development of new analogs of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one that have improved antiviral activity and reduced toxicity. Another area of interest is the investigation of the potential use of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in combination with other antiviral drugs, as this may lead to improved treatment outcomes. Additionally, there is interest in the use of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in the treatment of emerging viral infections, such as Zika virus and Ebola virus. Further research is needed to fully understand the potential of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in these areas.
Méthodes De Synthèse
Ribavirin can be synthesized through several methods, including the condensation of 1,2,3-triacetyl-5-deoxy-D-ribose with 6-chloropurine and the subsequent reduction of the resulting intermediate. Another method involves the reaction of 1,2,3,5-tetra-O-acetyl-D-ribose with 6-chloropurine in the presence of a base, followed by deacetylation and reduction.
Applications De Recherche Scientifique
Ribavirin has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of a wide range of RNA and DNA viruses, including hepatitis C virus, RSV, and influenza virus. Ribavirin has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain tumor cells.
Propriétés
Numéro CAS |
132339-54-9 |
|---|---|
Nom du produit |
9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Formule moléculaire |
C10H12N4O3 |
Poids moléculaire |
236.23 g/mol |
Nom IUPAC |
9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m1/s1 |
Clé InChI |
BXZVVICBKDXVGW-RQJHMYQMSA-N |
SMILES isomérique |
C1C[C@H](O[C@H]1CO)N2C=NC3=C2NC=NC3=O |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CNC3=O |
SMILES canonique |
C1CC(OC1CO)N2C=NC3=C2NC=NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



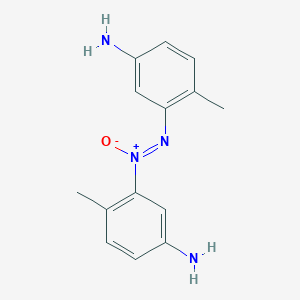
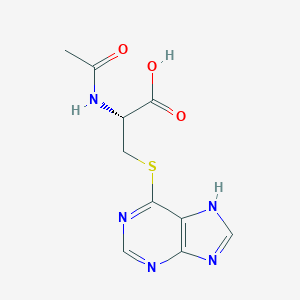

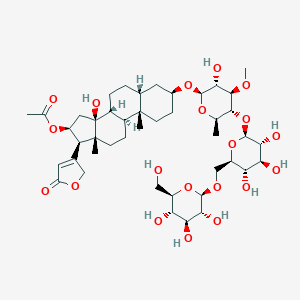
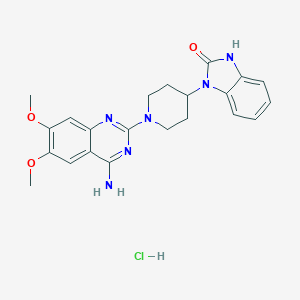
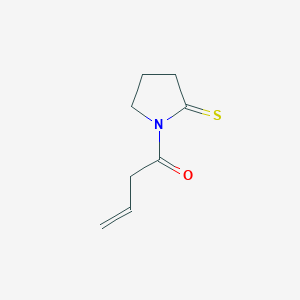
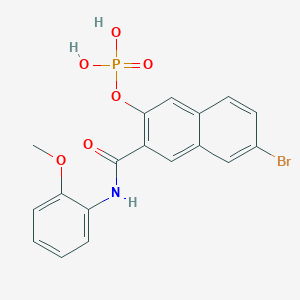

![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)

